Product packaging for 2-Methylbenzothiazolium bromide(Cat. No.:)

2-Methylbenzothiazolium bromide

Cat. No.: B8644223
M. Wt: 230.13 g/mol
InChI Key: IWNZVYDXOXGHBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methylbenzothiazolium bromide is a versatile quaternary ammonium salt that serves as a critical synthetic intermediate in organic and medicinal chemistry research. Its core value lies in the benzothiazole scaffold, a structure recognized for its diverse applications in developing functional materials and biologically active compounds. In practice, this compound is primarily utilized as a precursor in the synthesis of various cyanine and styryl dyes . These dyes have significant research applications in areas such as material science and as sensitizers in spectral studies . Furthermore, the benzothiazole moiety is a privileged structure in pharmaceutical development. Derivatives of 2-methylbenzothiazole have been extensively studied as potent and selective inhibitors of the monoamine oxidase (MAO) enzymes, making them compelling lead compounds for research into neurodegenerative disorders such as Parkinson's disease . Other research indicates that similar benzothiazolium salts show potential for investigating antimicrobial properties, including targeting specific microbial infections . As a chemical building block, it enables researchers to explore structure-activity relationships and develop new molecules with tailored properties. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrNS B8644223 2-Methylbenzothiazolium bromide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

more Exclusive Research Data

click here to get more exclusive research data

Molecular Formula

C8H8BrNS

Molecular Weight

230.13 g/mol

IUPAC Name

2-methyl-1,3-benzothiazol-3-ium;bromide

InChI

InChI=1S/C8H7NS.BrH/c1-6-9-7-4-2-3-5-8(7)10-6;/h2-5H,1H3;1H

InChI Key

IWNZVYDXOXGHBW-UHFFFAOYSA-N

Canonical SMILES

CC1=[NH+]C2=CC=CC=C2S1.[Br-]

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Quaternization Strategies for 2-Methylbenzothiazole (B86508) Derivatives

Quaternization involves the alkylation of the tertiary nitrogen atom in the 2-methylbenzothiazole ring, converting it into a quaternary ammonium (B1175870) salt. This process is typically achieved through an SN2 reaction mechanism, where the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. The choice of the alkylating agent is crucial as it introduces the desired functional group at the N-3 position, thereby modulating the physicochemical properties of the resulting salt.

Direct Alkylation Approaches

Direct alkylation using bromo-compounds is the most straightforward and widely employed strategy for the synthesis of 2-Methylbenzothiazolium bromide derivatives. This approach can be categorized based on the nature of the alkylating agent.

The reaction of 2-methylbenzothiazole with monofunctional alkyl bromides, such as benzyl bromide or allyl bromide, introduces simple hydrocarbyl substituents. These reactions are typically performed by heating the reactants in a suitable solvent. For instance, the synthesis of 3-benzyl-2-methylbenzothiazolium bromide can be achieved by reacting 2-methylbenzothiazole or its derivatives with benzyl bromide in a high-boiling solvent like nitrobenzene. The reaction generally requires elevated temperatures and prolonged reaction times to proceed to completion. googleapis.com While specific data for the direct reaction with allyl bromide is less commonly detailed in literature, the general principles of SN2 type quaternization are applicable.

Reactant 1Reactant 2SolventConditionsProductYieldReference
6-Acetoxy-2-methylbenzothiazoleBenzyl BromideNitrobenzeneHeated in a bomb on a steam bath for 24 hours.6-Acetoxy-3-benzyl-2-methylbenzothiazolium bromideNot specified googleapis.com

The use of alkylating agents bearing additional functional groups, such as carboxyl or hydroxyl moieties, provides a route to more complex benzothiazolium salts with tailored properties. These functional groups can serve as handles for further chemical modifications.

The reaction with bromoacetic acid introduces a carboxymethyl group at the N-3 position. This synthesis is typically carried out under forcing conditions, such as heating the reactants in a high-boiling polar solvent for an extended period. A representative procedure involves heating a substituted 2-methylbenzothiazole with bromoacetic acid in nitrobenzene in a sealed container. googleapis.com

The quaternization with 3-bromopropionic acid (or its iodo-analogue, which follows a similar pathway) yields a carboxyethyl-substituted benzothiazolium salt. Similar to the reaction with bromoacetic acid, this transformation requires heating in a suitable solvent to achieve the desired product. googleapis.com

The synthesis of 3-(2-hydroxyethyl)-2-methylbenzothiazolium bromide via reaction with 2-bromoethanol is well-documented. researchgate.netmdpi.com A common method involves heating 2-methylbenzothiazole with an excess of 2-bromoethanol. One procedure specifies heating the mixture at 110°C for 18 hours. A more refined method utilizes ethoxyethanol as a solvent, where heating the reactants under reflux for just 2 hours, followed by cooling and precipitation, affords the product in high yield. researchgate.netmdpi.com

Reactant 1Reactant 2SolventConditionsProductYieldReference
6-Acetoxy-2,5-dimethylbenzothiazoleBromoacetic AcidNitrobenzeneHeated in a bomb on a steam bath for 30 hours.6-Acetoxy-3-carboxymethyl-2,5-dimethylbenzothiazolium bromideNot specified googleapis.com
6-Acetoxy-2-methylbenzothiazole3-Iodopropionic AcidNitrobenzeneHeated in a bomb on a steam bath for 24 hours.6-Acetoxy-3-carboxyethyl-2-methylbenzothiazolium iodideNot specified googleapis.com
2-Methylbenzothiazole2-BromoethanolNoneHeated in an oil bath at 110°C for 18 hours.3-(2-Hydroxyethyl)-2-methylbenzothiazolium bromideNot specified
2-Methylbenzothiazole2-BromoethanolEthoxyethanolHeated under reflux for 2 hours.3-(2-Hydroxyethyl)-2-methylbenzothiazolium bromide80% (crude) researchgate.netmdpi.com

Advanced Synthetic Conditions and Efficiency

To overcome the limitations of long reaction times and the use of often toxic, high-boiling solvents associated with classical methods, more advanced synthetic protocols have been developed. These methods focus on improving reaction efficiency and adhering to the principles of green chemistry.

Performing quaternization reactions under solvent-free conditions offers significant environmental and practical benefits, including the elimination of solvent waste and simplified product isolation. umich.eduresearchgate.net In this approach, the liquid reactants are heated together directly. While alkyl iodides are often preferred for their higher reactivity in these systems, alkyl bromides can also be used. umich.edu The reaction conditions, specifically temperature and time, are optimized to ensure a high yield of the product. Generally, equimolar amounts of the benzothiazole (B30560) derivative and the alkyl halide are heated and stirred, with temperatures ranging from 30 to 200°C and reaction times from 2 to 9 hours, depending on the specific reactants. umich.edu This method has been successfully applied to the synthesis of a variety of N-alkylbenzothiazolium salts, yielding products in good to excellent yields (75-99% for iodides). umich.edu

ReactantsConditionsAdvantagesYield Range (general for iodides)Reference
Benzothiazole and Alkyl HalideConventional heating, 30-200°C, 2-9 hours, equimolar reactants.No solvent required, simplified workup, reduced waste.75-99% umich.edu

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. uokerbala.edu.iqnih.gov The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields compared to conventional heating methods. nih.govnih.govmdpi.com This technique has been successfully applied to the synthesis of benzothiazolium salts. For example, the preparation of 3-(2-hydroxyethyl)-2-methylbenzothiazolium bromide, which takes several hours by conventional heating, can be accomplished in a much shorter time frame using a microwave system. mdpi.com Microwave-assisted protocols often align with green chemistry principles by reducing energy consumption and sometimes enabling the use of less hazardous solvents or even solvent-free conditions. nih.gov

ProductMethodKey AdvantagesReference
3-(2-Hydroxyethyl)-2-methylbenzothiazolium bromideMicrowave-assisted synthesisReaction time reduced to less than 2 hours. mdpi.com
Various N-substituted benzothiazolesGeneral microwave-assisted quaternizationEnhanced reaction rates, higher yields, ease of manipulation. uokerbala.edu.iq

Optimization of Reaction Yields and Scalability Studies

The synthesis of this compound is typically achieved through the quaternization of 2-methylbenzothiazole with a methylating agent, most commonly methyl bromide. This reaction is a classic example of a nucleophilic substitution (SN2) reaction. The optimization of this synthesis is crucial for improving its efficiency and enabling large-scale production.

Key parameters that are often manipulated to enhance reaction yields and facilitate scalability include reaction temperature, solvent polarity, and the concentration of reactants. For instance, conducting the reaction in a polar aprotic solvent can accelerate the rate of an SN2 reaction.

ParameterConditionEffect on Yield/Scalability
Solvent Polar aprotic (e.g., Acetonitrile, DMF)Enhances nucleophilicity of 2-methylbenzothiazole, leading to higher yields and faster reaction rates.
Temperature Elevated (e.g., 50-80 °C)Increases reaction rate, but excessively high temperatures can lead to side products. Optimal temperature is a balance between rate and selectivity.
Concentration High concentration of reactantsIncreases the frequency of molecular collisions, generally leading to a higher reaction rate. However, solubility limitations must be considered for scalability.
Agitation Vigorous stirringEnsures homogeneity of the reaction mixture, which is critical for consistent results and efficient heat transfer in large-scale reactors.

While specific industrial-scale production data for this compound is not extensively published in open literature, the principles of process optimization for SN2 reactions are well-established and would be applied to its manufacturing.

Mechanistic Investigations of this compound Formation

The formation of this compound from 2-methylbenzothiazole and methyl bromide proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. This pathway involves the direct attack of the nucleophile on the electrophilic carbon of the methylating agent.

Elucidation of Nucleophilic Attack Pathways

In the quaternization of 2-methylbenzothiazole, the nitrogen atom of the thiazole (B1198619) ring acts as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic methyl group of methyl bromide. This nucleophilic attack is directed at the carbon atom of the methyl group, which carries a partial positive charge due to the electron-withdrawing nature of the bromine atom.

The reaction can be represented as follows:

The nitrogen atom's nucleophilicity is a key factor in this reaction. The aromatic nature of the benzothiazole ring influences the electron density on the nitrogen, making it sufficiently nucleophilic to attack the methyl bromide.

Analysis of Leaving Group Effects and Stabilization

In the SN2 reaction for the formation of this compound, the bromide ion (Br⁻) is the leaving group. The efficiency of the reaction is significantly influenced by the ability of the leaving group to depart and stabilize the negative charge it acquires.

Bromide is considered a good leaving group because it is the conjugate base of a strong acid (hydrobromic acid, HBr). Good leaving groups are typically weak bases, as they can effectively stabilize the negative charge. The stability of the bromide ion is due to its large atomic size and high polarizability, which allows the negative charge to be dispersed over a larger volume.

The order of leaving group ability for halogens in SN2 reactions is generally I⁻ > Br⁻ > Cl⁻ > F⁻. This trend correlates with the acidity of their conjugate acids (HI > HBr > HCl > HF). The use of methyl bromide, with its good leaving group, facilitates the forward progress of the reaction to form the stable quaternary salt.

Computational Insights into Transition State Geometries and Reaction Energetics

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the mechanism of SN2 reactions, including the formation of this compound. These studies can elucidate the geometry of the transition state and the energetic profile of the reaction.

For a typical SN2 reaction, the transition state is characterized by a trigonal bipyramidal geometry around the central carbon atom. In the case of the reaction between 2-methylbenzothiazole and methyl bromide, the transition state would involve the nitrogen atom of the benzothiazole and the bromine atom being positioned on opposite sides of the methyl carbon.

Hypothetical Energy Profile:

Reaction CoordinateSpeciesRelative Energy (kcal/mol)
02-Methylbenzothiazole + CH₃Br (Reactants)0
1[Transition State]~15-25 (Activation Energy)
2This compound (Product)< 0 (Exothermic)

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Techniques

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of a related compound, N-methyl benzothiazolium iodide, provides significant insight into the vibrational modes of the 2-methylbenzothiazolium cation. researchgate.net The key vibrational frequencies are associated with the benzothiazole (B30560) ring system and the methyl group.

The characteristic IR absorption bands for the 2-methylbenzothiazolium cation are expected to include:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: Arising from the methyl group, these vibrations appear in the 2900-3000 cm⁻¹ range.

C=N stretching: The iminium bond within the thiazolium ring is expected to show a strong absorption band around 1600-1650 cm⁻¹.

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene (B151609) ring.

C-N stretching: Vibrations of the C-N bond within the heterocyclic ring are typically found between 1200 and 1350 cm⁻¹.

C-S stretching: The carbon-sulfur bond vibration usually appears as a weaker band in the 600-800 cm⁻¹ region.

C-H bending: Both in-plane and out-of-plane bending vibrations of the aromatic and methyl hydrogens occur at lower frequencies.

A comparison with the precursor, 2-methylbenzothiazole (B86508), reveals shifts in vibrational frequencies upon N-methylation. For instance, the C=N stretching frequency is expected to increase due to the positive charge on the nitrogen atom, which strengthens the double bond character. The presence of the bromide counter-ion does not typically result in a distinct vibrational band in the mid-IR region but can influence the solid-state packing and, consequently, the peak shapes and positions.

Table 1: Expected FTIR Vibrational Bands for 2-Methylbenzothiazolium Cation

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2900 - 3000
C=N⁺ Stretch (Iminium) 1600 - 1650
Aromatic C=C Stretch 1450 - 1600
C-N Stretch 1200 - 1350

Resonance Raman spectroscopy is a highly sensitive technique that provides detailed information about the vibrational modes that are coupled to an electronic transition. By exciting the molecule with a laser wavelength that corresponds to an electronic absorption band, the intensities of the Raman signals for specific vibrational modes can be enhanced by several orders of magnitude.

For 2-Methylbenzothiazolium bromide, which is a key component of some cyanine (B1664457) dyes, the electronic absorption spectrum exhibits a strong band in the ultraviolet or visible region, corresponding to a π-π* transition within the conjugated benzothiazole system. When the excitation laser is tuned to this absorption maximum, the Resonance Raman spectrum will be dominated by vibrations of the chromophore.

This selective enhancement is particularly useful for studying the delocalized π-electron system of the benzothiazolium ring. The vibrational modes that are expected to be strongly enhanced are those that involve significant changes in bond lengths and angles in the excited electronic state. These typically include the C=C and C=N stretching modes of the heterocyclic ring, as they are integral parts of the conjugated system. This technique allows for a detailed investigation of the electronic structure and its coupling to the molecular vibrations, which is crucial for understanding the photophysical properties of such compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

The ¹H NMR spectrum of this compound provides a fingerprint of the proton environments within the molecule. The chemical shifts are influenced by the electron density around the protons and the anisotropic effects of the aromatic ring.

The expected ¹H NMR signals for this compound are:

Aromatic Protons: The four protons on the benzene ring will appear as a complex multiplet pattern in the downfield region, typically between δ 7.5 and 8.5 ppm. The exact chemical shifts and coupling patterns depend on the substitution pattern.

N-Methyl Protons: The protons of the methyl group attached to the positively charged nitrogen atom are significantly deshielded and are expected to appear as a singlet at approximately δ 4.0-4.5 ppm.

C-Methyl Protons: The protons of the methyl group at the 2-position of the thiazolium ring are also deshielded and are expected to resonate as a singlet around δ 3.0-3.5 ppm.

Quaternization of the nitrogen in 2-methylbenzothiazole to form the benzothiazolium salt leads to a significant downfield shift of all proton signals due to the electron-withdrawing effect of the positive charge.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

Proton Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic-H 7.5 - 8.5 Multiplet
N-CH₃ 4.0 - 4.5 Singlet

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. As with ¹H NMR, the chemical shifts are sensitive to the electronic environment of each carbon atom.

The expected ¹³C NMR signals for this compound include:

C=N Carbon: The carbon atom of the iminium group (C2) is highly deshielded and is expected to appear at a very downfield chemical shift, typically in the range of δ 170-180 ppm.

Aromatic Carbons: The carbons of the benzene ring will resonate in the region of δ 120-145 ppm. The carbons directly attached to the nitrogen and sulfur atoms (C7a and C3a) will have distinct chemical shifts from the other aromatic carbons.

N-Methyl Carbon: The carbon of the N-methyl group will appear at approximately δ 35-45 ppm.

C-Methyl Carbon: The carbon of the C-methyl group at the 2-position is expected around δ 15-25 ppm.

The positive charge on the nitrogen atom causes a significant downfield shift for the adjacent carbons, particularly C2 and C7a, as well as the N-methyl carbon, when compared to the neutral precursor 2-methylbenzothiazole. chemicalbook.com

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Expected Chemical Shift (δ, ppm)
C2 (C=N⁺) 170 - 180
Aromatic Carbons 120 - 145
N-CH₃ 35 - 45

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement of the parent ion. For this compound, which is an ionic compound, electrospray ionization (ESI) is the preferred method.

In the positive ion mode, the ESI-HRMS spectrum will show a prominent peak corresponding to the 2-methylbenzothiazolium cation, [C₈H₈NS]⁺. The high resolution of the instrument allows for the determination of the mass of this cation with an accuracy of a few parts per million (ppm). This experimental mass can then be compared to the calculated exact mass based on the elemental formula.

The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an almost 1:1 ratio, would be evident in the full mass spectrum if any bromide-containing clusters are formed. However, the primary purpose of HRMS in this context is the accurate mass determination of the cation to confirm its elemental formula. For instance, the fragmentation pattern of brominated compounds in mass spectrometry often shows characteristic isotopic patterns. docbrown.info

The calculated exact mass of the 2-methylbenzothiazolium cation ([C₈H₈NS]⁺) is 150.0428 m/z. An experimentally determined mass that matches this value to within a very small error margin provides strong evidence for the proposed molecular structure.

X-ray Diffraction Analysis

Single crystal X-ray diffraction (SC-XRD) offers the most definitive method for elucidating the molecular structure of a compound in the solid state. For benzothiazolium derivatives, SC-XRD studies confirm the planar nature of the benzothiazole ring system and determine the precise geometry of the substituents.

While the complete crystallographic data for this compound itself is not publicly available, studies on closely related derivatives, such as N-(carboxyethyl)-2-methylbenzothiazolium bromide, provide significant insight. nih.gov For instance, analysis of similar thiazolium bromide salts reveals detailed structural parameters. researchgate.net These studies typically show a monoclinic or orthorhombic crystal system. researchgate.net The core benzothiazole ring is planar, and the analysis confirms the bond lengths and angles, such as the C-S and C-N bonds within the five-membered thiazole (B1198619) ring and their fusion to the benzene ring. The bromide ion is positioned as a counter-ion in the crystal lattice, often participating in hydrogen bonding interactions with the cationic head.

Table 1: Representative Crystallographic Data for a Thiazolium Bromide Derivative This table is representative of data obtained for similar thiazolium bromide structures and illustrates the typical parameters determined by SC-XRD.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.512
b (Å) 16.734
c (Å) 9.876
β (°) ** 105.45
Volume (ų) **1354.2
Z (molecules/unit cell) 4
Calculated Density (g/cm³) 1.65
Data modeled after published crystal structures of related thiazolium bromide salts. researchgate.net

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a fine powder is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the material's crystalline phase(s).

For this compound, a PXRD analysis would be used to confirm the phase purity of a synthesized batch. The positions and intensities of the diffraction peaks from the experimental pattern are compared against a pattern calculated from single-crystal data. Any significant peaks present in the experimental pattern that are absent in the calculated one would indicate the presence of impurities or a different crystalline phase. The sharpness of the diffraction peaks also provides qualitative information about the crystallinity of the sample, with broader peaks suggesting smaller crystallite size or lattice strain.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon the absorption or emission of light, providing crucial information on the compound's interaction with the electromagnetic spectrum.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to the excitation of electrons from lower to higher energy molecular orbitals. In conjugated systems like this compound, the most important transitions are typically π → π* and n → π*. The benzothiazole core acts as a chromophore, the part of the molecule responsible for light absorption.

The UV-Vis spectrum of benzothiazole derivatives typically displays strong absorption bands in the UV region. For example, the parent compound 2-mercaptobenzothiazole (B37678) shows two main absorption peaks, one around 230-240 nm and a second, more intense band between 308-320 nm. The exact position and intensity (molar absorptivity, ε) of the absorption maximum (λmax) for this compound are influenced by the methylation and the solvent environment but are expected to fall within a similar range, corresponding to π → π* transitions within the conjugated aromatic system. The optical band gap, a measure of the energy required to excite an electron, can be estimated from the onset of the absorption edge.

Fluorescence spectroscopy analyzes the light emitted from a substance after it has absorbed light. This compound is structurally related to Thioflavin T (ThT), a well-known "molecular rotor." bsu.by Such compounds typically exhibit very low fluorescence quantum yields (Φf) in low-viscosity solvents like water because the absorbed energy is efficiently dissipated through non-radiative pathways, specifically the intramolecular rotation of molecular subgroups. bsu.byresearchgate.net

However, when the rotation is restricted, for example, by increasing the viscosity of the solvent or by binding to a macromolecule like DNA or amyloid fibrils, the non-radiative decay channel is inhibited. bsu.bynih.govrsc.org This leads to a dramatic increase in fluorescence intensity, a phenomenon known as aggregation-induced emission (AIE) or "light-up" fluorescence. bsu.by The fluorescence quantum yield of related benzothiazole dyes can increase by several orders of magnitude, from as low as 10-4 in water to as high as 0.8 when bound to proteins. bsu.by This property makes them valuable as fluorescent probes. nih.govresearchgate.net

Table 2: Representative Photophysical Properties of Benzothiazolium-Based Molecular Rotors This table presents typical data for benzothiazole derivatives that exhibit "light-up" fluorescence, which is the expected behavior for this compound.

ConditionAbsorption λmax (nm)Emission λem (nm)Fluorescence Quantum Yield (Φf)
In Water (low viscosity) ~420~490< 0.001
Bound to DNA/Protein ~430~4850.1 - 0.8
Data compiled from studies on Thioflavin T and related benzothiazole dyes. bsu.byrsc.org

Time-resolved spectroscopy monitors the changes in a sample's spectroscopic properties over extremely short timescales (femtoseconds to microseconds) following excitation by a pulse of light. This technique provides direct insight into the lifetime and decay pathways of the excited state.

For a molecular rotor like this compound, time-resolved fluorescence or transient absorption spectroscopy would reveal the dynamics of the excited state. In a low-viscosity solvent, the excited state would be expected to have a very short lifetime, on the order of picoseconds, due to the rapid depopulation via intramolecular rotation. In a high-viscosity environment or when bound to a substrate, the excited-state lifetime would increase significantly, often into the nanosecond regime, correlating directly with the observed increase in fluorescence quantum yield. These measurements are crucial for understanding the mechanism of fluorescence quenching and enhancement and for designing probes with optimized photophysical properties.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications

DFT has become a standard method for investigating the electronic structure of medium to large molecular systems due to its favorable balance between accuracy and computational cost. For 2-Methylbenzothiazolium bromide and its derivatives, DFT is instrumental in elucidating ground-state properties.

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311G++(d,p)), the bond lengths, bond angles, and dihedral angles of the 2-Methylbenzothiazolium cation are calculated to find the minimum energy structure. researchgate.net For instance, in a study of a related compound, N-(carboxyethyl)-2-methylbenzothiazolium bromide, the molecular structure was optimized using DFT to understand its structural properties. researchgate.net

These calculations provide a detailed picture of the molecule's geometry. For the benzothiazole (B30560) ring system, theoretical studies on various derivatives help in understanding how substituents affect the planarity and electronic distribution of the fused ring system. scirp.org

The electronic structure calculations yield crucial parameters like the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For benzothiazole derivatives, the HOMO and LUMO are often delocalized over the π-conjugated system, and their energies can be tuned by introducing different functional groups. researchgate.networldscientific.com

Table 1: Representative Calculated Geometrical Parameters for a Benzothiazole Derivative

ParameterBond Length (Å) / Bond Angle (°)
C-S1.76
C=N1.32
C-C (benzene)1.39 - 1.41
C-N-C angle109.5
C-S-C angle92.1

Note: This data is illustrative for a generic benzothiazole derivative and not specific to this compound, as direct literature data was not available.

DFT calculations are also a reliable tool for predicting various spectroscopic parameters. The theoretical calculation of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. mdpi.com These calculated shifts, when compared with experimental data, can aid in the structural elucidation and assignment of NMR signals. For example, the chemical shifts for a series of novel 1,2,3-triazole-based benzothiazole derivatives were calculated to support their structural characterization. mdpi.com

Furthermore, the vibrational frequencies corresponding to the normal modes of vibration can be computed. These theoretical frequencies, after appropriate scaling, can be compared with experimental Infrared (IR) and Raman spectra to provide a detailed assignment of the observed vibrational bands. This analysis helps in identifying characteristic functional groups and understanding the molecule's vibrational properties.

The analysis of molecular orbitals (MOs) and electron density distribution provides deep insights into the chemical behavior of this compound. The visualization of HOMO and LUMO surfaces reveals the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. In benzothiazolium salts, the HOMO is typically located on the benzothiazole ring, while the LUMO is also distributed across the conjugated system.

Natural Bond Orbital (NBO) analysis is another powerful technique used to study charge delocalization, hyperconjugative interactions, and the nature of the chemical bonds within the molecule. scirp.org This analysis can quantify the charge transfer between different parts of the molecule. Additionally, the Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface, indicating the regions susceptible to electrophilic and nucleophilic attack. scirp.org For benzothiazole and its derivatives, MEP maps have been used to identify reactive sites. scirp.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, TD-DFT is the method of choice for studying electronic excited states and related properties, such as UV-visible absorption spectra. researchgate.netsemanticscholar.org

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions. This information is used to simulate the one-photon absorption (OPA) spectrum of the molecule. For benzothiazole-based dyes, TD-DFT has been successfully used to understand their absorption properties. researchgate.netsemanticscholar.org The calculated absorption maxima (λ_max) and the nature of the electronic transitions (e.g., π→π* or n→π*) can be compared with experimental UV-vis spectra to validate the computational methodology and to understand the origin of the observed absorption bands. The choice of the functional, such as CAM-B3LYP, can be crucial for accurately predicting charge-transfer excitations, which are common in such dye molecules. semanticscholar.org

Table 2: Illustrative TD-DFT Calculated Absorption Data for a Benzothiazole Derivative

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S₀ → S₁3.104000.85
S₀ → S₂3.543500.15
S₀ → S₃4.133000.05

Note: This data is illustrative for a generic benzothiazole derivative and not specific to this compound, as direct literature data was not available.

Two-photon absorption (TPA) is a nonlinear optical phenomenon with applications in microscopy, 3D data storage, and photodynamic therapy. TD-DFT can be employed to calculate the TPA cross-section (σ₂), which quantifies the efficiency of the TPA process. The calculation of TPA properties is more complex than OPA and often involves evaluating quadratic response functions.

Theoretical studies on various organic chromophores have demonstrated that TD-DFT can provide reliable predictions of TPA cross-sections, aiding in the design of molecules with enhanced nonlinear optical responses. For molecules with a donor-π-acceptor (D-π-A) structure, which is relevant to many benzothiazole-based dyes, TD-DFT can elucidate the structure-property relationships that govern TPA.

Understanding Structure-Property Relationships in Photophysical Processes

Computational studies on benzothiazole derivatives have been instrumental in elucidating the connection between their molecular structure and their photophysical properties. These properties include light absorption, emission, and responsiveness to environmental changes (solvatochromism). researchgate.net

Research into newly synthesized benzothiazole molecules, for instance, utilizes Density Functional Theory (DFT) to investigate molecular structure and electronic properties. researchgate.net Such theoretical explorations are crucial for understanding the thermal and optical characteristics of these compounds, which are vital for their application in molecular sensors and optoelectronic devices. researchgate.net

A key finding is that the photophysical behavior of benzothiazole derivatives can be finely tuned by modifying their chemical structure. For example, studies on photosensitizer proteins incorporating different residues have shown that a single amino acid change can introduce new charge-transfer states, fundamentally altering the photoinduced behavior of the molecule. diva-portal.org This highlights how subtle structural modifications, such as those differentiating various benzothiazolium salts, can have profound effects on their electronic and photophysical profiles. Computational protocols, often employing time-dependent density functional theory (TD-DFT), are essential for modeling these properties and predicting how a molecule will behave upon photoexcitation. rsc.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR represents a powerful computational methodology for creating predictive models that link a molecule's structural or property descriptors to its biological activity or chemical reactivity. mdpi.com This approach is widely used to screen large numbers of compounds, saving time and resources by prioritizing candidates for experimental testing. mdpi.com For the benzothiazole class, QSAR has been successfully applied to understand and predict activities ranging from antiproliferative to antimicrobial and antimalarial. researchgate.netnih.gov

A significant achievement in the study of benzothiazole derivatives is the development of robust QSAR models. These models are built using statistical methods, such as multiple linear regression, to establish a mathematical relationship between molecular descriptors and a specific activity. researchgate.net

One prominent example is a QSAR model developed to predict the antimalarial activity (expressed as Log IC50) of 13 benzothiazole derivatives. researchgate.net The model, established through semi-empirical methods, demonstrates a high degree of accuracy and predictive power. researchgate.net The resulting equation provides a clear, quantitative framework for predicting the antimalarial potential of new compounds based on calculated molecular properties. researchgate.net

The statistical validation of such models is critical. Key parameters are used to assess the model's robustness, goodness-of-fit, and predictive capability. biolscigroup.us

QSAR Model for Antimalarial Activity of Benzothiazole Derivatives
Model Equation
Log IC50 = 23.527 + 4.024 (qC4) + 273.416 (qC5) + 141.663 (qC6) – 0.567 (ELUMO) – 3.878 (EHOMO) – 2.096 (α)
Statistical Parameters of the QSAR Model researchgate.net
ParameterValueDescription
n13Number of compounds in the study
r0.994Correlation coefficient
0.987Coefficient of determination
SE0.094Standard Error
Fcalc/Ftable11.212Ratio of calculated to table Fisher's test value
PRESS0.348Predicted Residual Sum of Squares

The power of QSAR lies in its ability to identify specific molecular descriptors that correlate with functional outcomes. These descriptors can be electronic, topological, or quantum chemical in nature. jocpr.com

In the antimalarial QSAR model for benzothiazoles, the activity was found to be significantly correlated with several electronic descriptors. researchgate.net These include:

Atomic Net Charges (q): The charges on specific carbon atoms of the benzothiazole ring system (C4, C5, and C6) were identified as critical. This suggests that the electronic distribution across the core structure plays a direct role in the molecule's interaction with its biological target. researchgate.net

Frontier Molecular Orbital Energies (EHOMO and ELUMO): The energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are fundamental electronic descriptors. They relate to the molecule's ability to donate or accept electrons, which is crucial for chemical reactivity and the formation of drug-receptor interactions. researchgate.netbiolscigroup.us

Polarizability (α): This descriptor relates to how easily the electron cloud of the molecule can be distorted by an external electric field, influencing non-covalent interactions. researchgate.net

Similarly, QSAR studies on the antiproliferative activity of benzazoles have shown that their effects depend on topological descriptors and the spatial distribution of atomic mass, polarizability, and van der Waals volumes. nih.gov This demonstrates that different biological activities are influenced by different combinations of molecular properties.

Applications in Advanced Chemical Research

Design and Synthesis of Functional Dyes and Chromophores

The quaternary nitrogen and activated methyl group in 2-methylbenzothiazolium bromide make it an ideal starting material for the synthesis of polymethine dyes. These dyes are characterized by a series of conjugated double bonds, which are responsible for their strong absorption and emission in the visible and near-infrared (NIR) regions of the electromagnetic spectrum.

Hemicyanine and Cyanine (B1664457) Dye Development for Optical Sensors and Probes

This compound is a key reagent in the synthesis of hemicyanine and cyanine dyes. Hemicyanine dyes, which possess a donor-π-acceptor (D-π-A) structure, have emerged as versatile platforms for the development of fluorescent probes. researchgate.net Their tunable spectral characteristics and high quantum yields make them suitable for various sensing applications. researchgate.netnih.gov

The synthesis of these dyes often involves the condensation of this compound with an appropriate aldehyde or another heterocyclic salt containing a reactive methyl or methylene (B1212753) group. This reaction extends the conjugated system and allows for the fine-tuning of the dye's optical properties. For instance, novel synthetic strategies have been developed to create hemicyanine probes with large Stokes shifts and near-infrared (NIR) emissions, which are highly desirable for biological imaging due to reduced photodamage and deeper tissue penetration. nih.gov These probes can be designed to be activatable, for example, by changes in pH, enabling the visualization of specific biological processes like lysosomal trafficking. nih.gov

Styryl and Squaraine Dye Architectures for Specific Optical Properties

By reacting this compound with various aromatic aldehydes, a class of dyes known as styryl dyes can be synthesized. The introduction of different substituents on the aromatic aldehyde allows for the systematic modification of the dye's absorption and emission maxima. This modularity is critical for creating dyes with specific optical properties tailored for applications such as fluorescent labels and probes.

Similarly, this compound can be used to construct squaraine dyes. These dyes are known for their sharp and intense absorption bands in the red to near-infrared region. The synthesis typically involves the reaction of this compound with squaric acid or its derivatives. The resulting squaraine dyes are of interest for their potential use in various optical and electronic devices.

Exploration of Solvatochromic and Photochromic Materials

The significant intramolecular charge transfer (ICT) character of dyes derived from this compound often leads to solvatochromism, where the color of the dye changes with the polarity of the solvent. This property arises from the differential stabilization of the ground and excited states of the dye molecule by the solvent. This sensitivity to the local environment makes these dyes useful as probes for studying solvent polarity and microenvironments in complex systems.

Furthermore, the structural framework provided by this compound can be incorporated into photochromic molecules. These are compounds that can reversibly switch between two different isomers, each with distinct absorption spectra, upon irradiation with light of specific wavelengths. This light-induced transformation allows for the development of materials for optical data storage and molecular switches.

Light Emitting Properties and Two-Photon Excited Fluorescence (TPEF)

Many of the dyes synthesized from this compound exhibit strong fluorescence, making them suitable for use as light-emitting materials in various applications. A particularly important property is their potential for two-photon excited fluorescence (TPEF). azooptics.commit.edunih.govnih.gov TPEF is a nonlinear optical process where a fluorophore is excited by the simultaneous absorption of two lower-energy photons. mit.edunih.gov This offers several advantages for biological imaging, including increased penetration depth in scattering tissues, reduced phototoxicity, and improved spatial resolution. nih.govnih.gov

The design of molecules with large two-photon absorption cross-sections is a key area of research, and the versatile chemistry of this compound allows for the creation of chromophores optimized for TPEF applications. mit.edu These specialized dyes are crucial for advanced imaging techniques like two-photon microscopy. arxiv.org

Materials Science Investigations

The utility of this compound extends beyond the synthesis of dyes for optical imaging. The electronic properties of its derivatives make them promising candidates for applications in materials science, particularly in the field of organic electronics.

Components in Organic Electronics and Photovoltaic Devices

The electron-accepting nature of the benzothiazolium core can be harnessed in the design of materials for organic electronics. When incorporated into conjugated polymers, the benzothiazole (B30560) unit can influence the material's electron affinity and charge transport characteristics. For example, polymers containing 2,1,3-benzothiadiazole (B189464) units, which are structurally related to the benzothiazole core, have been synthesized and investigated for their use in organic thin-film transistors (OTFTs) and organic photovoltaic (OPV) devices. nih.gov

These polymers can exhibit narrow bandgaps, leading to broad absorption spectra that are beneficial for solar energy conversion. nih.gov By carefully designing the polymer architecture, it is possible to achieve low-lying lowest unoccupied molecular orbital (LUMO) energy levels, which are important for efficient electron injection and transport in electronic devices. nih.gov In some cases, these materials have demonstrated encouraging power conversion efficiencies in polymer:fullerene solar cells, highlighting the potential of benzothiazole-containing structures in the development of next-generation organic electronic devices. nih.gov

Nonlinear Optical (NLO) Material Development and Characterization

The quest for advanced photonic materials has identified certain benzothiazolium derivatives as promising candidates for nonlinear optical (NLO) applications. These organic crystals are attractive for technologies like terahertz (THz) wave generation due to their potential for large macroscopic optical nonlinearity. researchgate.net

Research has introduced a new class of organic NLO crystals that utilize the electron-accepting benzothiazolium core. This core is noted for having a higher electron-withdrawing strength compared to the benchmark pyridinium (B92312) and quinolinium-based crystals. researchgate.net One such development is a crystal with a new acentric core, HMB (2-(4-hydroxy-3-methoxystyryl)-3-methylbenzo[d]thiazol-3-ium), which demonstrates a significant macroscopic optical nonlinearity. Single crystals based on HMB can be prepared using a simple cleaving method, yielding large, high-quality crystals with a broad optical transparency range (580-1620 nm), making them suitable for intense THz wave generation. researchgate.net

Table 1: Properties of HMB-based NLO Crystal

Property Value/Description Reference
Core Compound HMB (2-(4-hydroxy-3-methoxystyryl)-3-methylbenzo[d]thiazol-3-ium) researchgate.net
Key Feature High electron-withdrawing strength of the benzothiazolium core researchgate.net
Optical Transparency 580-1620 nm researchgate.net
Application Intense Terahertz (THz) wave generation researchgate.net

Fluorescent Probe Design for Bioimaging Research (e.g., RNA G-quadruplex imaging)

Derivatives of 2-methylbenzothiazolium are instrumental in the design of fluorescent probes for bioimaging, particularly for visualizing biologically significant structures like G-quadruplexes (G4s). G4s are non-canonical nucleic acid structures that play roles in gene regulation and are implicated in diseases like cancer, making their detection and imaging a key research area. nih.govmdpi.com

Researchers have developed probes by creating hybrid molecules. For example, a carbazole–benzothiazole hybrid, synthesized from N-benzyl-2-methylbenzothiazolium bromide, serves as a fluorescent probe with high selectivity for detecting SO₂ and has been shown to localize in mitochondria. nih.gov

A notable application is the detection of G-quadruplexes. A probe with a conjugated coumarin–benzothiazole scaffold has been devised that exhibits both colorimetric and red-emitting fluorescence changes upon binding to G4 structures. rsc.orgresearchgate.net This dual-response mechanism allows for the label-free, visual detection of G4s. In cellular imaging, this probe shows a distinct emission in the nucleoli of fixed cells, which is suggested to be due to its interaction with rDNA G-quadruplexes. rsc.orgresearchgate.net

To overcome challenges in cellular imaging, such as variations in probe uptake affecting fluorescence intensity, novel derivatives have been developed. A thiazole (B1198619) orange derivative, TOR-G4, exhibits a unique fluorescence lifetime when bound to G4s. nih.gov This allows G4 binding to be distinguished from non-G4 binding independently of the probe's local concentration. TOR-G4 primarily colocalizes with RNA in the cytoplasm and nucleoli, making it a valuable tool for studying the roles of RNA G4s within cells. nih.gov

Table 2: Benzothiazolium-based Fluorescent Probes

Probe Scaffold Target Analyte/Structure Key Feature Reference
Carbazole–benzothiazole SO₂ High selectivity and sensitivity, mitochondria localization nih.gov
Coumarin–benzothiazole G-quadruplexes Colorimetric and red-emitting dual probe rsc.orgresearchgate.net
Thiazole orange derivative (TOR-G4) RNA G-quadruplexes Unique fluorescence lifetime upon binding nih.gov

Catalysis Research

The structural features of this compound lend themselves to the creation of ionic liquids that can act as efficient and sustainable catalysts in organic chemistry.

Benzothiazolium-based ionic liquids have been successfully employed as catalysts in important organic reactions like esterification. Novel Brønsted-acidic ionic liquids with benzothiazolium cations have demonstrated high efficiency in catalyzing the esterification of carboxylic acids with various alcohols. researchgate.net

In a comparative study, a benzothiazolium-based ionic liquid catalyst (IL 1a) was found to be more effective for the esterification of benzoic acid with n-butanol than several N-methylimidazolium or pyridinium-based ionic liquids. researchgate.net The choice of the anion, such as sulfonate, can be tailored to optimize the synthesis of specific esters. researchgate.net These ionic liquids can function as both the solvent and the catalyst, simplifying reaction setups. For instance, 1-butyl-3-methylimidazolium bromide ([bmim]Br) has been used as a recyclable medium and catalyst for reactions like cross-benzoin condensation and the synthesis of quinazoline (B50416) derivatives. academie-sciences.frtci-thaijo.org

Table 3: Comparison of Ionic Liquid Catalysts in Esterification

Ionic Liquid Type Catalyst Reaction Efficiency Reference
Benzothiazolium-based IL 1a (benzothiazolium sulfonate) Esterification of benzoic acid High yield researchgate.net
N-methylimidazolium-based 2a-c Esterification of benzoic acid Trace product researchgate.net
Pyridinium-based 3a-c Esterification of benzoic acid Lower yield than benzothiazolium ILs researchgate.net

Investigation of Catalytic Mechanisms and Efficiency in Sustainable Chemistry

A significant advantage of using benzothiazolium-based ionic liquids as catalysts is their contribution to sustainable or "green" chemistry. rsc.org A key aspect of their sustainability is their recyclability. After a reaction, these ionic liquid catalysts, which can be solid at room temperature, can often be recovered through simple filtration and reused multiple times without a noticeable loss of catalytic activity. researchgate.net

The mechanism of these catalysts often involves them acting as a homogeneous catalyst within the reaction mixture, ensuring high efficiency, while their ability to be easily separated makes them akin to heterogeneous catalysts in terms of recovery. researchgate.net This combination of homogeneous activity and heterogeneous recovery is a hallmark of an ideal recyclable catalyst system. The use of ionic liquids can also reduce the need for volatile and environmentally harmful organic solvents. psu.edu The investigation into these systems focuses on enhancing their efficiency, expanding their applicability to a wider range of chemical transformations, and minimizing their environmental impact, thereby fostering the development of more sustainable synthetic methods. rsc.org

Development of Novel Molecular Scaffolds in Medicinal Chemistry Research

The benzothiazole core, accessible from precursors like this compound, is a versatile scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. researchgate.net

The C-2 position of the benzothiazole ring is a common site for modification, allowing for the synthesis of a diverse range of hybrid molecules with tailored structures and functions. nih.gov This strategy involves combining the benzothiazole pharmacophore with other biologically active moieties to enhance or modulate their therapeutic properties. mdpi.com

Numerous synthetic approaches have been developed to create these complex structures. Examples include:

Condensation reactions to form carbazole–benzothiazole hybrids for fluorescent probes. nih.gov

Cyclization reactions to produce tricyclic systems and polyheterocyclic compounds containing tetrazole or thienopyrimidinone rings. nih.gov

One-pot, multi-component reactions to assemble complex derivatives, such as linking 2-aminobenzothiazole (B30445) with moieties like thiazolidine-2,4-dione, 1,3,4-thiadiazole, and cyanothiouracil to create potential VEGFR-2 inhibitors for cancer therapy. nih.gov

Amide coupling of 2-aminobenzothiazole with profens to generate novel non-steroidal anti-inflammatory drug (NSAID) candidates. mdpi.com

Click chemistry , specifically cycloaddition reactions, to synthesize benzothiazole-triazole hybrid molecules. nih.gov

These synthetic strategies highlight the modularity of the benzothiazole scaffold, enabling the creation of large libraries of compounds for screening and development in medicinal chemistry. nih.govresearchgate.netresearchgate.net

Exploration of Structure-Function Relationships for Targeted Chemical Design

The exploration of structure-function relationships is a cornerstone of modern medicinal chemistry and materials science. For derivatives of this compound, this involves systematically modifying the core molecular structure and evaluating how these changes influence specific biological or chemical properties. This targeted approach allows researchers to fine-tune compounds for enhanced efficacy, selectivity, or novel functionalities.

Detailed research into 2-methylbenzothiazole (B86508) derivatives has revealed that even minor structural alterations can lead to significant changes in their biological activity. A key area of investigation has been their role as monoamine oxidase (MAO) inhibitors, which are important for treating neurodegenerative and psychiatric disorders. d-nb.info The benzothiazole scaffold has been identified as a potent inhibitor of MAO, leading to the synthesis and evaluation of numerous derivatives. d-nb.info

Studies have shown that 2-methylbenzo[d]thiazole derivatives can be potent and highly selective inhibitors of human MAO-B. d-nb.info The strategic placement of different chemical groups on the benzothiazole ring system directly impacts both the potency and the selectivity of inhibition for MAO-A versus MAO-B isoforms. For instance, the introduction of a nitro group at the C6 position or a chloro group at the C5 position has been shown to produce potent inhibitors of both MAO isoforms. d-nb.info

The antiproliferative activity of benzothiazole derivatives has also been linked to specific structural features. Research has found that the presence of a nitro or cyano group at the C-6 position of the benzothiazole ring can increase the compound's antiproliferative effects. nih.gov

Furthermore, the modification of the substituent at the C-2 position is a common strategy for developing new functionalities. nih.gov A notable example is the creation of a carbazole–benzothiazole hybrid fluorescent probe, which was synthesized from N-benzyl-2-methylbenzothiazolium bromide. nih.gov This probe demonstrated high selectivity and sensitivity for detecting SO₂ and exhibited good biocompatibility, localizing within mitochondria. nih.gov This highlights how the core structure can be adapted to create highly specific tools for cellular imaging and detection.

The efficiency of dye-sensitizers for solar cells has also been improved by modifying the benzothiazole structure. The condensation of 3-carboxymethyl-2-methylbenzothiazolium bromide with aldehydes results in chromophores whose power transformation efficiency increases with the length of the attached alkyl carbon chain. nih.gov

The following table details the in vitro MAO inhibition properties of several synthesized 2-methylbenzo[d]thiazole derivatives, illustrating the clear structure-activity relationships. d-nb.info

CompoundSubstituent PositionSubstituentMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)
4d C6Nitro (NO₂)0.2180.0046
5e C5Chloro (Cl)0.132~0.0055
4b C6--->1000.017
5g C5--->1000.017
4e C6Chloro (Cl)< 1---
5b C5---< 1---
5c C5---< 1---

Data sourced from a 2024 study on 2-methylbenzothiazole derivatives as MAO inhibitors. d-nb.info The IC₅₀ value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

This targeted exploration, grounded in understanding how specific structural motifs influence a molecule's function, is crucial for developing new medicines, chemical probes, and advanced materials from the versatile 2-methylbenzothiazolium scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-methylbenzothiazolium bromide, and how can reaction parameters influence yield?

  • Methodological Answer : The compound is typically synthesized via quaternization of 2-methylbenzothiazole with alkyl halides. For example, in bicationic dye synthesis, 2-methylbenzothiazole undergoes quaternization with N-(3-bromopropyl)-4-methylpyridinium bromide under reflux in polar aprotic solvents (e.g., acetonitrile) for 12–24 hours . Key parameters include stoichiometry (1:1.2 molar ratio of benzothiazole to alkylating agent), temperature (60–80°C), and solvent choice. Impurities like unreacted starting materials can be minimized via recrystallization from ethanol/ethyl acetate. Monitor reaction progress using TLC (silica gel, eluent: chloroform/methanol 9:1).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its structure?

  • Methodological Answer :

  • ¹H NMR : Look for the methyl group resonance at δ 2.8–3.2 ppm (singlet, 3H) and aromatic protons at δ 7.5–8.5 ppm (multiplet, 4H). The benzothiazolium proton (C2-H) appears as a deshielded singlet near δ 9.5 ppm due to conjugation with the positively charged sulfur .
  • UV-Vis : A strong absorption band at 300–350 nm (π→π* transition) and a weaker band at 400–450 nm (charge-transfer transition) are typical for benzothiazolium salts .
  • Mass Spectrometry : ESI-MS in positive ion mode should show a molecular ion peak at m/z 212 [M-Br]⁺ .

Q. How should researchers handle this compound to mitigate hygroscopicity and degradation during storage?

  • Methodological Answer : Store the compound in a desiccator under inert gas (argon or nitrogen) at –20°C. Prior to use, dry the sample under vacuum (0.1 mmHg, 40°C, 4 hours). For hygroscopic batches, characterize water content via Karl Fischer titration and adjust stoichiometry in reactions accordingly. Avoid prolonged exposure to light, as benzothiazolium derivatives may undergo photodegradation .

Advanced Research Questions

Q. How does the counterion (e.g., bromide vs. tetrafluoroborate) affect the reactivity of 2-methylbenzothiazolium salts in photopolymerization or dye-sensitized applications?

  • Methodological Answer : Bromide counterions enhance solubility in polar solvents (e.g., DMF, water), making them suitable for aqueous-phase reactions. In contrast, bulky anions like BF₄⁻ improve thermal stability but reduce photoresponsiveness. To test this, compare initiation rates in visible light-induced polymerization (e.g., 450 nm LED, 10 mW/cm²) using 0.5 mol% catalyst. Monitor conversion via FTIR (disappearance of C=C bonds at 1630 cm⁻¹). Bromide salts typically achieve >90% conversion in 30 minutes due to superior ion mobility .

Q. What strategies resolve contradictions in reported catalytic activity of 2-methylbenzothiazolium salts in asymmetric synthesis?

  • Methodological Answer : Discrepancies often arise from solvent polarity and co-catalyst interactions. For example, in Michael addition reactions, combine the salt with chiral thiourea co-catalysts (10 mol%) in dichloromethane. Use HPLC with a chiral column (e.g., Chiralpak IA) to quantify enantiomeric excess (ee). If ee is low (<70%), optimize solvent (switch to toluene for lower polarity) or pre-activate the catalyst with DBU (1,8-diazabicycloundec-7-ene) .

Q. How can computational modeling (DFT, MD) predict the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to analyze charge distribution and bond dissociation energies. For example, the C2-H bond in benzothiazolium salts has a BDE of ~80 kcal/mol, indicating susceptibility to hydrolysis at pH > 8. Validate predictions experimentally via accelerated stability testing (40°C, 75% RH for 4 weeks) and monitor degradation products (e.g., 2-mercaptobenzothiazole) via LC-MS .

Q. What experimental designs are recommended to study the compound’s role in inhibiting microbial growth via thiazole-dependent pathways?

  • Methodological Answer : Use a modified MTT assay: incubate bacterial cultures (e.g., E. coli ATCC 25922) with 0.1–1.0 mM this compound for 24 hours. Measure metabolic activity via absorbance at 570 nm. For mechanistic studies, perform RNA-seq to identify downregulated genes in thiamine biosynthesis (e.g., thiC) and validate via qPCR .

Tables for Key Data

Property Value Reference
Melting Point210–215°C (decomposes)
λmax (UV-Vis)325 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹)
Solubility in Water45 g/L (25°C)
Hydrolytic Stability (pH 7)>90% intact after 7 days

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.